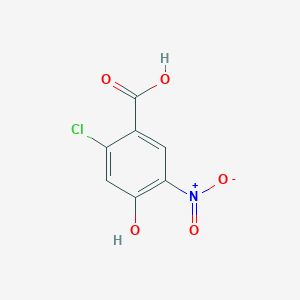

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Overview

Description

2-Chloro-4-hydroxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO5 and its molecular weight is 217.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfhydryl Group Determination : Ellman (1959) synthesized a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which has been useful in determining sulfhydryl groups in biological materials, including blood, indicating its relevance in biochemical research (Ellman, 1959).

Synthesis of Heterocyclic Compounds : Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a chemically related compound, as a multireactive building block for the synthesis of various nitrogenous heterocycles, emphasizing its role in drug discovery and the synthesis of complex organic molecules (Křupková et al., 2013).

Molecular Salts and Cocrystals : Oruganti et al. (2017) studied the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, highlighting its versatility in crystal engineering and importance in the treatment of HIV infection and immune deficiency diseases (Oruganti et al., 2017).

Physico-Chemical Properties and Anticonvulsant Activities : D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a structurally similar compound, to study their unique bonding features, physical properties, and anticonvulsant activities (D'angelo et al., 2008).

Synthesis and Toxicity Evaluation : Crisan et al. (2017) synthesized new ethanolamine nitro/chloronitrobenzoates, including derivatives of 2-Chloro-5-nitrobenzoic acid, assessing their toxicity and potential as active pharmaceutical ingredients (Crisan et al., 2017).

Chlorosis in Plants : Dimmock (1967) prepared derivatives of 4-hydroxy-3-nitrobenzoic acid, structurally related to 2-Chloro-4-hydroxy-5-nitrobenzoic acid, to study their ability to induce chlorosis in plants (Dimmock, 1967).

Pharmaceutical Co-crystals : Lemmerer et al. (2010) investigated the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, demonstrating its potential as a novel therapy for immunodeficiency diseases and its stability as a pharmaceutical compound (Lemmerer et al., 2010).

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-hydroxy-5-nitrobenzoic acid, is known to inhibit the activity of wild type-bovine low m r protein tyrosine phosphatase . Protein tyrosine phosphatases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant changes in cell function .

Mode of Action

It is known to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound can interact with amines in a specific manner to form new compounds.

Biochemical Pathways

Given its ability to undergo amination reactions with amines , it can be inferred that it may influence pathways involving these compounds.

Pharmacokinetics

Its solubility in water, alcohol, diethyl ether, and hot water suggests that it may have good bioavailability.

Result of Action

Its ability to form n-substituted 5-nitroanthranilic acid derivatives suggests that it can lead to the formation of new compounds in the cell.

Action Environment

Its solubility in various solvents suggests that the solvent environment could potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, like 2-Chloro-4-hydroxy-5-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

Nitro compounds have been shown to have significant effects on cells .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Properties

IUPAC Name |

2-chloro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKNUFPZVKHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627147 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792952-51-3 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)

![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)